molecular formula C19H21ClN2O2 B8177477 (R)-3-(Fmoc-amino)pyrrolidine HCl

(R)-3-(Fmoc-amino)pyrrolidine HCl

Cat. No.: B8177477
M. Wt: 344.8 g/mol
InChI Key: QHJZPPSRUIFDDD-BTQNPOSSSA-N
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Description

®-3-(Fmoc-amino)pyrrolidine hydrochloride is a compound that features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group on the pyrrolidine ring with the Fmoc group. This is achieved through a series of steps:

    Starting Material: The synthesis begins with ®-3-aminopyrrolidine.

    Protection: The amino group is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Purification: The product is purified through crystallization or chromatography to obtain ®-3-(Fmoc-amino)pyrrolidine.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(Fmoc-amino)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Systems: Automated systems for protection and purification steps to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: Used in peptide synthesis to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.

Major Products

    Deprotected Amino Pyrrolidine: Removal of the Fmoc group yields ®-3-aminopyrrolidine.

    Substituted Derivatives: Various substituted derivatives depending on the reagents used.

    Peptides: Formation of peptides when used in peptide synthesis.

Scientific Research Applications

®-3-(Fmoc-amino)pyrrolidine hydrochloride has several applications in scientific research:

    Peptide Synthesis: Widely used as a building block in the synthesis of peptides and proteins.

    Drug Development: Used in the development of peptide-based drugs.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.

    Material Science: Utilized in the development of functional materials due to its self-assembly properties.

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)pyrrolidine hydrochloride primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Fmoc-amino)pyrrolidine hydrochloride: The enantiomer of ®-3-(Fmoc-amino)pyrrolidine hydrochloride.

    Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.

    Boc-protected amino acids: Amino acids protected with tert-butyloxycarbonyl (Boc) group.

Uniqueness

®-3-(Fmoc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in organic synthesis and peptide chemistry.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJZPPSRUIFDDD-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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